N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
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Overview
Description
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. This compound is characterized by the presence of a pteridine core substituted with 4-chlorophenyl and 4-methoxyphenyl groups. Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under high-temperature conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Synthesis: For higher efficiency and scalability, continuous flow reactors may be employed, allowing for better control over reaction parameters and product consistency.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analyses, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinonoid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide) and nucleophiles (e.g., alkoxides, amines).
Major Products
Oxidation: Quinonoid derivatives with altered electronic properties.
Reduction: Amine derivatives with potential changes in biological activity.
Substitution: Various substituted pteridines with modified chemical and physical properties.
Scientific Research Applications
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pteridine-dependent enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins, leading to altered cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N2-(4-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine: Similar structure but with a methyl group instead of a methoxy group.
N2-(4-bromophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRTHYSEDZRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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